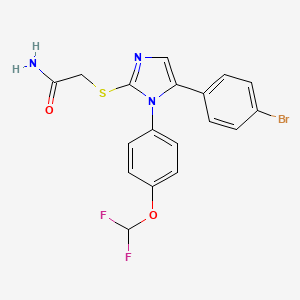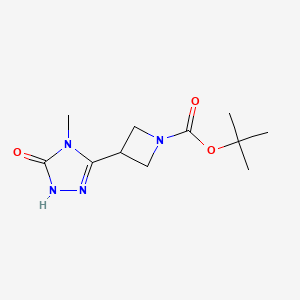
Tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate” is a complex organic compound. It contains several functional groups including a tert-butyl group, a 1,2,4-triazole ring, and an azetidine ring .
Molecular Structure Analysis
The compound contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms . The exact arrangement of these rings and other groups would need to be determined through techniques like X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and 1,2,4-triazole rings. Azetidines are known to participate in a variety of reactions, including ring-opening reactions . The 1,2,4-triazole ring is also a site of reactivity, particularly at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the azetidine and 1,2,4-triazole rings could impact its solubility, stability, and reactivity .Scientific Research Applications
Pharmaceutical Synthesis
This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential antiviral, anti-inflammatory, or anticancer properties . The triazole and azetidine rings present in the molecule are common motifs in medicinal chemistry, often associated with a wide range of biological activities.
Agricultural Chemistry
In agriculture, such compounds can be explored for their potential use as growth regulators or pesticides . The triazole component, in particular, is known for its role in plant growth regulation, which could be beneficial in enhancing crop yields and managing plant diseases.
Material Science
The tert-butyl group in the compound suggests its utility in material science, particularly in polymer synthesis where it could be used to introduce branching or enhance the stability of polymers . The compound’s robust framework makes it suitable for creating advanced materials with specific mechanical properties.
Environmental Science
Compounds like this can be investigated for their environmental applications, such as in the development of sensors or absorbents for pollutant detection and removal . The reactive nature of the molecule could allow for the capture of harmful substances from air or water, aiding in environmental clean-up efforts.
Biochemistry Research
In biochemistry, this compound could be used as a building block for synthesizing complex molecules that mimic natural substances or interfere with biological pathways . It could help in understanding enzyme mechanisms or in the design of inhibitors that can regulate biochemical processes.
Catalysis
The structural features of the compound suggest its potential role in catalysis, particularly in accelerating chemical reactions that are crucial in organic synthesis . The presence of multiple reactive sites could make it a candidate for developing new catalysts that are more efficient and selective.
Mechanism of Action
Target of Action
It is known that this compound is a next-generation, water-soluble ligand for the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) . This suggests that its primary targets could be biological molecules that undergo azide-alkyne cycloaddition reactions.
Mode of Action
The compound accelerates reaction rates in the CuAAC process This suggests that it may interact with its targets by facilitating the formation of triazole rings, a common structure in many biologically active compounds
Result of Action
Future Directions
properties
IUPAC Name |
tert-butyl 3-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)15-5-7(6-15)8-12-13-9(16)14(8)4/h7H,5-6H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNYLBBIDZOSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NNC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2866826.png)
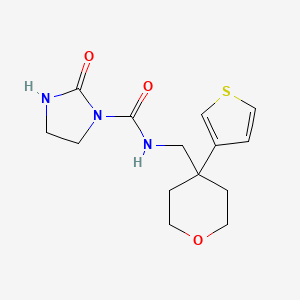
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2866829.png)
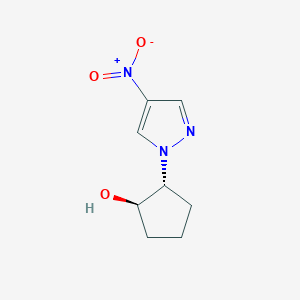


![5-bromo-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2866837.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2866839.png)
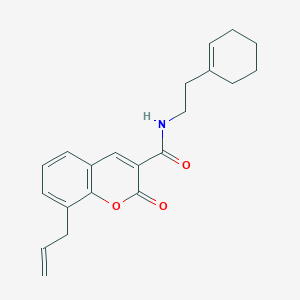
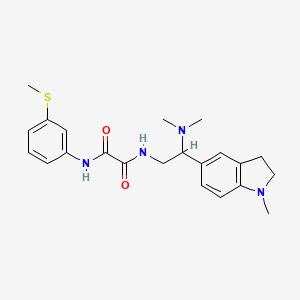
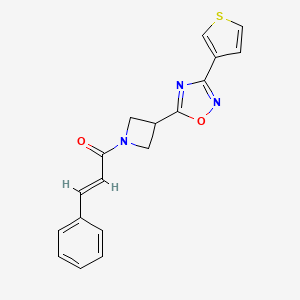
![(1S,3R)-3-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B2866845.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone](/img/structure/B2866846.png)
